molecular formula C23H29N7O3 B4618878 N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide

N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide

Cat. No. B4618878
M. Wt: 451.5 g/mol
InChI Key: UHNONCSMUWQVEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex multi-step processes that target specific receptor activities or aim to improve pharmacokinetic profiles. For example, the discovery of GSK962040, a motilin receptor agonist, involved the identification of a novel small molecule through synthesis efforts that highlighted its potential due to excellent activity at the motilin receptor and promising pharmacokinetic profiles (Westaway et al., 2009).

Molecular Structure Analysis

Analysis of the molecular structure of compounds similar to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide often includes considerations of how specific substitutions on the molecule affect its overall activity and solubility. For instance, the insertion of a piperazine unit, as seen in K-604, enhanced the aqueous solubility and significantly improved oral absorption, demonstrating the impact of molecular modifications on drug properties (Shibuya et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of compounds within this chemical class are varied. Synthesis and investigations into N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives have shown depressive action on the central nervous system, illustrating the biological activity that chemical modifications can impart on the base structure (Śladowska et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are crucial for their potential application. Modifications like amide bond reversals have been explored to produce compounds with improved stability, highlighting the importance of physical properties in the design of biologically active molecules (Matulenko et al., 2004).

Chemical Properties Analysis

Chemical properties analysis often involves the exploration of bioactivity through structure-activity relationship studies. For example, the synthesis and evaluation of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists demonstrate how chemical properties such as the type of acyl substituent can significantly affect biological activity (Carceller et al., 1993).

Scientific Research Applications

Antibacterial Activities

Oxazolidinones, including compounds similar to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide, have demonstrated notable antibacterial activities. In a study by Zurenko et al. (1996), oxazolidinone analogs showed significant in vitro antibacterial activities against various clinically important human pathogens, including Staphylococcus aureus and Enterococcus faecalis, without rapid resistance development (Zurenko et al., 1996).

Dual Cytokine Regulation

A pyrimidylpiperazine derivative structurally related to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide, identified as Y-39041, has been found to regulate tumor necrosis factor (TNF)-alpha and interleukin-10 production. This compound significantly inhibited TNF-alpha release while augmenting interleukin-10 release, providing insights for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Synthesis and Biological Activity of Derivatives

Research by Abu‐Hashem et al. (2020) involved synthesizing novel compounds structurally related to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds were found to be effective COX-2 inhibitors, with high selectivity and protective effects in pain models (Abu‐Hashem et al., 2020).

Motilin Receptor Agonist

A compound structurally similar to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide, known as GSK962040, was identified as a novel small molecule motilin receptor agonist. This compound showed promising pharmacokinetic profiles and demonstrated potentiation of neuronal-mediated contractions in gastric antrum tissue, leading to its selection for further development (Westaway et al., 2009).

Anticonvulsant Activity

A series of acetamides structurally related to N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide were synthesized and evaluated for anticonvulsant activity. Compounds in this series showed significant protection in animal models of epilepsy, suggesting potential applications in treating seizure disorders (Obniska et al., 2015).

properties

IUPAC Name

N-(3-methylphenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-17-4-2-5-18(14-17)27-20(31)15-19-22(33)24-8-9-30(19)21(32)16-28-10-12-29(13-11-28)23-25-6-3-7-26-23/h2-7,14,19H,8-13,15-16H2,1H3,(H,24,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNONCSMUWQVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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